molecular formula C15H10OS2 B15375906 4-(4-Phenylphenyl)-1,3-dithiol-2-one CAS No. 42574-13-0

4-(4-Phenylphenyl)-1,3-dithiol-2-one

Cat. No.: B15375906
CAS No.: 42574-13-0
M. Wt: 270.4 g/mol
InChI Key: IVEQYTDPKWWQOO-UHFFFAOYSA-N
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Description

4-(4-Phenylphenyl)-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound characterized by a 1,3-dithiol-2-one core substituted with a biphenyl group at the 4-position. Its structure features a planar dithiolone ring conjugated with the aromatic biphenyl moiety, which influences its electronic properties and reactivity. This compound serves as a precursor for synthesizing metal-dithiolene complexes, particularly in materials science and coordination chemistry. For example, it has been used to prepare gold dithiolene complexes with near-infrared (NIR) absorption properties, highlighting its utility in optoelectronic applications .

Synthesis typically involves nucleophilic substitution reactions. In one protocol, sodium methoxide reacts with 4-(4-chlorophenyl)-1,3-dithiol-2-one in methanol/THF under nitrogen, followed by complexation with KAuCl₄ to yield gold-containing derivatives . The compound’s crystallinity and stability are critical for its role in electrochemical deposition processes .

Properties

CAS No.

42574-13-0

Molecular Formula

C15H10OS2

Molecular Weight

270.4 g/mol

IUPAC Name

4-(4-phenylphenyl)-1,3-dithiol-2-one

InChI

InChI=1S/C15H10OS2/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H

InChI Key

IVEQYTDPKWWQOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=O)S3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-phenylphenyl)-1,3-dithiol-2-one with structurally related dithiol-2-one derivatives, focusing on synthesis, electronic properties, and applications.

Structural and Functional Group Variations

Compound Substituent(s) Key Structural Features Applications
This compound Biphenyl at C4 Extended π-conjugation, planar dithiolone NIR-absorbing gold complexes
4-(Pyrazin-2-yl)-1,3-dithiol-2-one Pyrazine at C5 Electron-deficient heteroaromatic ring Molybdopterin cofactor models
4-(Quinoxalin-2-yl)-1,3-dithiol-2-one Quinoxaline at C5 Fused bicyclic aromatic system Limited due to steric bulk
4-(2-Hydroxyphenyl)-1,3-dithiol-2-one Hydroxyphenyl at C4 Hydrogen-bonding capability Mesoionic compound synthesis
Thieno[3,4-d]-1,3-dithiol-2-one Fused thiophene-dithiolone Enhanced electron delocalization Conducting polymers

Electronic and Physical Properties

  • Resonance Effects: The biphenyl group in this compound enhances π-conjugation, red-shifting absorption spectra compared to pyrazine derivatives . Pyrazine substituents introduce –M (electron-withdrawing) effects, shortening C–S bonds (1.72 Å vs. 1.75 Å in biphenyl analogs) and altering redox potentials .
  • Crystallography :
    • Biphenyl derivatives form dense crystal lattices with van der Waals interactions, whereas pyrazine analogs exhibit hydrogen bonding (e.g., O···H–C interactions in 4-(1,3-dioxolan-2-yl)-5-(pyrazin-2-yl) derivatives) .

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